1-(piperidin-4-yl)-1H-indazole hydrochloride
Overview
Description
1-(piperidin-4-yl)-1H-indazole hydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
It is known that piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties .
Pharmacokinetics
The synthesis of similar piperidine derivatives has been described .
Result of Action
It is known that piperidine derivatives have been found to exhibit a wide variety of interesting biochemical and pharmacological properties .
Biochemical Analysis
Biochemical Properties
Compounds with a piperidine nucleus have been found to exhibit a wide variety of biochemical and pharmacological properties, including interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
Piperidine derivatives have been reported to exhibit a range of effects on various types of cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-1H-indazole hydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent alkylation or acylation reactions introduce the piperidine moiety. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(piperidin-4-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the indazole or piperidine rings, potentially altering the compound’s pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole or piperidine derivatives.
Scientific Research Applications
1-(piperidin-4-yl)-1H-indazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(piperidin-4-yl)-1H-indazole hydrochloride can be compared with other similar compounds, such as:
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound also features a piperidine ring but has a benzimidazole core instead of an indazole core.
1-(piperidin-4-yl)-1H-indazole: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of the piperidine and indazole rings, which may confer distinct pharmacological properties compared to other similar compounds.
Biological Activity
1-(Piperidin-4-yl)-1H-indazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, exploring its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its indazole core linked to a piperidine moiety. This structure contributes to its diverse biological activities.
Research indicates that this compound may exert its effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) .
- Modulation of Cellular Pathways : It may influence pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Efficacy | Reference |
---|---|---|
Anticancer | Significant inhibition of breast cancer cells (IC50 = 18 µM) | |
Enzyme Inhibition | Inhibits PARP1 activity | |
Cytotoxicity | Moderate cytotoxicity in vitro |
Anticancer Activity
A notable study evaluated the efficacy of this compound against human breast cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value of 18 µM, indicating its potential as a therapeutic agent in oncology. The study also highlighted that the compound enhances cleavage of PARP1 and increases CASPASE 3/7 activity, suggesting a mechanism involving apoptotic pathways .
Enzyme Inhibition Studies
Further investigations into the compound's ability to inhibit PARP1 revealed that it effectively reduces the enzyme's catalytic activity. This inhibition is crucial because PARP inhibitors are currently being explored as treatments for cancers with specific genetic backgrounds, such as BRCA-mutated tumors .
Comparative Analysis with Other Compounds
In comparison to other known inhibitors, this compound shows promising results:
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 18 | PARP1 |
Olaparib | 57.3 | PARP1 |
This table illustrates that while Olaparib is a well-established PARP inhibitor, this compound presents comparable efficacy at lower concentrations.
Properties
IUPAC Name |
1-piperidin-4-ylindazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11;/h1-4,9,11,13H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPIRTFWGAPJEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3C=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698048-61-1 | |
Record name | 1-(piperidin-4-yl)-1H-indazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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